Ethyl 4-ethoxy-3-hydroxybenzoate
Overview
Description
Ethyl 4-ethoxy-3-hydroxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ethoxy group and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-3-hydroxybenzoate typically involves the esterification of 4-ethoxy-3-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-ethoxy-3-hydroxybenzaldehyde.
Reduction: Ethyl 4-ethoxy-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethoxy-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-ethoxy-3-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the ethoxy group, making it less hydrophobic.
Mthis compound: Has a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Propyl 4-ethoxy-3-hydroxybenzoate: Has a propyl group, making it more hydrophobic and potentially more reactive in certain reactions.
This compound is unique due to the presence of both an ethoxy and a hydroxy group, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
ethyl 4-ethoxy-3-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSNTBDVMPRWQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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